2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a complex heterocyclic compound notable for its potential biological activities. This compound features a pyrido-pyrimidine core, which is significant in medicinal chemistry due to its structural properties that may influence biological interactions. The presence of multiple functional groups, including dioxo and acetamide moieties, enhances its reactivity and potential applications in various scientific fields.
The compound can be synthesized through multi-step organic reactions involving specific precursors and reagents. The synthesis typically requires careful control of reaction conditions to achieve the desired product with high yield and purity.
This compound falls under the category of heterocyclic compounds, specifically pyrido-pyrimidines. These types of compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide typically involves several key steps:
The reaction conditions (temperature, pressure, solvent) must be optimized for each step to minimize by-products and maximize the yield of the target compound. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography are typically used to monitor progress throughout the synthesis.
The molecular formula for this compound is , with a molecular weight of 414.5 g/mol. The structure features:
| Property | Value |
|---|---|
| Molecular Formula | C24H22N4O3 |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide |
| InChI | InChI=1S/C24H22N4O3/c1-2-17-10-12-19(13-11-17)26-21(29)16-27-20-9-6-14-25-22(20)23(30)28(24(27)31)15-18-7-4-3-5-8-18/h3-14H,2,15-16H2,1H3,(H,26,29) |
| InChI Key | MFLRPELZTJDBGM-UHFFFAOYSA-N |
The compound can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or for synthesizing derivatives for further study.
The mechanism of action for 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets within biological systems:
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to its functional groups.
Key chemical properties include:
The potential applications of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide span various fields:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7